2-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-methyl-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarboxamide
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Overview
Description
The description of a compound typically includes its chemical structure, molecular formula, and molecular weight. It may also include information about the compound’s appearance (such as color and state of matter at room temperature) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within the compound. This can include information about the compound’s stereochemistry, functional groups, and any notable structural features .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can participate in. This can include its reactivity with other compounds, the conditions required for these reactions, and the products that are formed .Physical and Chemical Properties Analysis
Physical and chemical properties analysis involves studying the compound’s properties. This can include its melting point, boiling point, solubility in various solvents, and its chemical stability .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The study conducted by Kosolapova et al. (2013) explores the reactions of different nitrogen-containing binucleophilic agents with a compound having a similar complex structure. The reactions lead to the formation of pyridazin-3(2H)-one derivatives among other compounds. This research underscores the potential of such chemical structures in synthesizing novel heterocyclic compounds, which are significant in medicinal chemistry for their diverse biological activities (Kosolapova et al., 2013).
Antimicrobial Studies
Patel and Patel (2010) focus on synthesizing fluoroquinolone-based 4-thiazolidinones from a lead molecule that shares structural similarities with the compound . The study also involves an antimicrobial screening of the synthesized compounds, highlighting the utility of such chemical structures in developing new antimicrobial agents (Patel & Patel, 2010).
Pharmacological Evaluation
Research by Husain et al. (2017) involved synthesizing novel pyridazine derivatives and evaluating their analgesic and anti-inflammatory activities. This study demonstrates the application of compounds with similar structures in searching for safer non-steroidal anti-inflammatory drugs (NSAIDs), contributing valuable insights into the pharmacological potentials of such chemical entities (Husain et al., 2017).
Structural Analysis and Chemical Properties
The work by Bortoluzzi et al. (2011) provides a detailed structural analysis of a compound that includes a pyridazine ring, showcasing the significance of X-ray crystallography in understanding the molecular geometry and intermolecular interactions of such complex molecules. This analysis is crucial for the rational design of compounds with specific chemical and physical properties (Bortoluzzi et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[[5-chloro-1-(4-methoxyphenyl)-6-oxopyridazin-4-yl]-methylamino]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N5O3/c1-28(27-19(31)26-13-5-3-4-12(10-13)20(22,23)24)16-11-25-29(18(30)17(16)21)14-6-8-15(32-2)9-7-14/h3-11H,1-2H3,(H2,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXQADWSQCTJAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=O)N(N=C1)C2=CC=C(C=C2)OC)Cl)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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